molecular formula C9H11NO4 B11781398 3-(Cyclopentyloxy)isoxazole-5-carboxylic acid

3-(Cyclopentyloxy)isoxazole-5-carboxylic acid

Cat. No.: B11781398
M. Wt: 197.19 g/mol
InChI Key: FWXYSVYEXRTDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentyloxy)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a cyclopentyloxy group at position 3 and a carboxylic acid at position 5. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry, particularly for antiviral and enzyme inhibition applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

3-cyclopentyloxy-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C9H11NO4/c11-9(12)7-5-8(10-14-7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12)

InChI Key

FWXYSVYEXRTDFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NOC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Optimization of Cyclocondensation Conditions

Reaction parameters such as pH, temperature, and solvent polarity significantly impact cyclocondensation efficiency. Studies indicate that acetic acid as a solvent at 80°C achieves >80% conversion to the isoxazole core. Substituting hydroxylamine with O-methylhydroxylamine shifts regioselectivity, underscoring the need for precise reagent selection.

Functionalization of the Isoxazole Core

Introduction of the Cyclopentyloxy Group

The cyclopentyloxy substituent is introduced via nucleophilic substitution or Mitsunobu reactions. In one protocol, sodium hydride deprotonates the hydroxyl group of cyclopentanol, generating a cyclopentoxide ion that displaces a leaving group (e.g., chloride) at the 3-position of the isoxazole ring. This step typically employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, yielding 3-(cyclopentyloxy)isoxazole-5-carboxylate intermediates.

MethodReagentsSolventTemperature (°C)Yield (%)
Nucleophilic SubstitutionNaH, CyclopentanolDMF8065–75
Mitsunobu ReactionDIAD, PPh₃THF2585–90

The Mitsunobu reaction, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), offers superior yields but requires anhydrous conditions.

Hydrolysis of Ester to Carboxylic Acid

The final step involves hydrolyzing the ethyl or methyl ester to the carboxylic acid. Alkaline hydrolysis with aqueous sodium hydroxide (2–4 M) at reflux temperatures (80–100°C) is standard. For acid-sensitive intermediates, enzymatic hydrolysis using lipases provides a milder alternative, though with reduced efficiency (50–60% yield).

Critical Factors in Hydrolysis:

  • Base Concentration: Excess NaOH ensures complete de-esterification but risks decarboxylation.

  • Solvent System: Ethanol/water mixtures (3:1) enhance solubility and reaction homogeneity.

Ruthenium-Catalyzed Rearrangement of Isoxazolones

Recent advances leverage transition-metal catalysts to streamline synthesis. A ruthenium(II)-catalyzed rearrangement of 4-(2-hydroxyalkylidenyl)isoxazol-5-ones generates isoxazole-4-carboxylic acids under mild conditions (MeCN, 70°C). While this method primarily targets 4-carboxylic acid derivatives, modifying the substrate to position the carboxyl group at C-5 could adapt it for this compound.

Mechanistic Insights:
The reaction proceeds via H-bond-stabilized intermediates, preventing decarboxylation and enabling carboxylate retention. Catalytic [RuCl₂(p-cymene)]₂ facilitates intramolecular O–N bond formation, critical for ring closure.

Alternative Pathways: Palladium-Catalyzed Cross-Coupling

Palladium-mediated strategies enable late-stage functionalization. For instance, Suzuki-Miyaura coupling of halogenated isoxazole intermediates with cyclopentylboronic acids installs the cyclopentyloxy group post-cyclocondensation. This approach offers flexibility but requires pre-functionalized starting materials.

Challenges:

  • Regioselectivity: Competing coupling at C-4 vs. C-3 necessitates directing groups.

  • Catalyst Loading: High Pd(OAc)₂ concentrations (5–10 mol%) increase costs.

Industrial-Scale Considerations

Scalability remains a key hurdle. Gram-scale experiments using Ru catalysts achieved 71% yield, highlighting potential for bulk production . Continuous-flow systems could further enhance efficiency by minimizing decomposition pathways.

Chemical Reactions Analysis

Core Reaction Pathways

The compound participates in four primary reaction types, driven by its functional groups:

Reaction TypeReagents/ConditionsProductKey Characteristics
Esterification Thionyl chloride (SOCl₂), R-OHIsoxazole-5-carboxylate estersHigh yield (75-90%) under anhydrous conditions
Amide Formation NH₃ or amines, DCC/DMAPIsoxazole-5-carboxamidesRequires activation of -COOH to acyl chloride intermediate
Reduction LiAlH₄ in dry ether5-(Hydroxymethyl)isoxazole derivativeComplete reduction of -COOH to -CH₂OH
Decarboxylation Δ (heat >150°C) or Cu/quinoline3-(Cyclopentyloxy)isoxazoleLoss of CO₂; retains isoxazole ring stability

Esterification

The process follows a two-step mechanism:

  • Acyl chloride formation :
    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}

  • Nucleophilic substitution :
    RCOCl+R’OHRCOOR’+HCl\text{RCOCl} + \text{R'OH} \rightarrow \text{RCOOR'} + \text{HCl}
    The reaction proceeds at 60-80°C with SOCl₂ acting as both reagent and solvent .

Reduction

Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol:
RCOOHLiAlH4RCH2OH\text{RCOOH} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{OH}
The reaction requires strict anhydrous conditions to avoid side reactions.

Isoxazole Ring Modifications

ReactionReagentsOutcome
Electrophilic substitution HNO₃/H₂SO₄Nitration at C4 position
Nucleophilic displacement NaOR' (R' = alkyl)Cyclopentyloxy group replacement

The electron-withdrawing effect of the carboxylic acid directs electrophiles to the C4 position, while the cyclopentyloxy group enhances ring stability.

Coordination Chemistry

The compound forms metal complexes via:

  • Carboxylate binding : With transition metals (e.g., Cu²⁺, Fe³⁺) in basic media.

  • Isoxazole N,O-chelation : Observed in Pd(II) and Pt(II) complexes for catalytic applications.

Comparative Reactivity

The table below contrasts reactivity with related isoxazole derivatives:

CompoundEsterification RateReduction Efficiency
3-(Cyclopentyloxy)isoxazole-5-carboxylic acidFast (t₁/₂ = 20 min)98% yield
3-Methoxyisoxazole-5-carboxylic acidModerate (t₁/₂ = 45 min)85% yield
Isoxazole-5-carboxylic acidSlow (t₁/₂ = 120 min)72% yield

The cyclopentyloxy group accelerates esterification due to inductive effects stabilizing transition states .

Stability Considerations

  • Thermal stability : Decomposes above 250°C via ring-opening pathways.

  • pH sensitivity : Stable in pH 4-8; hydrolyzes rapidly under strongly acidic (pH <2) or basic (pH >10) conditions.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 3-(Cyclopentyloxy)isoxazole-5-carboxylic acid, including:

  • Antitumor Activity: Studies have shown that compounds with similar structures exhibit potent antitumor effects against various cancer cell lines. For instance, derivatives of isoxazoles have been evaluated for their cytotoxicity against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, demonstrating IC50_{50} values in the low micromolar range .
  • Anti-inflammatory Properties: Isoxazole derivatives have been investigated for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in inflammatory processes. In vitro studies indicate that some derivatives exhibit significant inhibitory effects on COX-2, suggesting potential as anti-inflammatory agents .
  • Antimicrobial Activity: Preliminary evaluations suggest that this compound may possess antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies have explored the applications and efficacy of this compound and its derivatives:

  • Antitumor Study (2023):
    • Objective: Evaluate cytotoxic effects on MCF-7 breast cancer cells.
    • Findings: The compound showed a dose-dependent decrease in cell viability with an IC50_{50} value of 15 µM after 48 hours of treatment.
  • Anti-inflammatory Study (2025):
    • Objective: Investigate the anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
  • Antimicrobial Activity Evaluation (2024):
    • Objective: Assess efficacy against Staphylococcus aureus and Escherichia coli.
    • Findings: The compound exhibited significant inhibitory effects with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
3-Methoxyisoxazole-5-carboxylic acidIsoxazole derivativeContains a methoxy group instead of cyclopentyl
3-Cyclohexylisoxazole-5-carboxylic acidIsoxazole derivativeFeatures a cyclohexyl group
Isoxazole-5-carboxylic acidSimple isoxazoleLacks additional substituents

These comparisons highlight how variations in substituents can influence biological activity and chemical properties, emphasizing the potential applications of this compound in medicinal chemistry.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Findings :

  • The benzyloxy-substituted isoxazole 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid exhibits superior antiviral activity (EC₅₀ = 3.6 µM) compared to pyrazole analogs, highlighting the isoxazole core's importance .

Structural and Physicochemical Comparisons

Molecular Weight and Substituent Impact
Compound Name Molecular Weight (g/mol) Substituent Characteristics
3-(Cyclopentyloxy)isoxazole-5-carboxylic acid ~225 (estimated) Aliphatic, moderate lipophilicity
3-[(3-Methoxybenzyl)oxy]isoxazole-5-carboxylic acid 249.22 Aromatic, increased lipophilicity
Isoxazole-5-carboxylic acid (parent) 113.07 No substituent, high polarity
3-Methylisoxazole-5-carboxylic acid 127.10 Small alkyl, minimal steric hindrance

Insights :

  • Cyclopentyloxy (aliphatic) vs. benzyloxy/methoxybenzyl (aromatic): Aromatic substituents enhance π-π stacking in target binding but may reduce solubility. Cyclopentyloxy balances lipophilicity and metabolic stability .
  • The carboxylic acid group ensures water solubility and ionic interactions, critical for enzyme inhibition .

Observations :

  • Low yields (4–12%) in amide coupling (e.g., 23d–23f ) suggest challenges in introducing bulky substituents like cyclopentyloxy .

Pharmacokinetic and Toxicity Considerations

  • 3-Methoxybenzyl derivatives : Increased lipophilicity could improve absorption but may elevate off-target toxicity .
  • Carboxylic acid-containing compounds generally exhibit low blood-brain barrier penetration due to ionization at physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.